molecular formula C6H7BrN2O2 B1425117 ethyl 5-bromo-1H-pyrazole-3-carboxylate CAS No. 1392208-46-6

ethyl 5-bromo-1H-pyrazole-3-carboxylate

Cat. No. B1425117
M. Wt: 219.04 g/mol
InChI Key: WTWIBLHEPZYWRK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 .


Synthesis Analysis

The synthesis of pyrazoles, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for ethyl 5-bromo-1H-pyrazole-3-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) .


Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

1. As an Intermediate in Insecticide Synthesis

Ethyl 5-bromo-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of new insecticides, like chlorantraniliprole. It is synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, showing promise for industrialization due to its simple synthetic process and low cost (Lan Zhi-li, 2007).

2. In Alkylating Nucleosides Research

This compound is utilized in the synthesis of ethyl 3-(bromomethyl)pyrazole-5-carboxylate and 3-(bromomethyl)pyrazole-5-carboxamide substituted nucleosides. These bromomethylpyrazole nucleosides have shown significant cytostatic activity against HeLa cell cultures (M. García-López, R. Herranz, G. Alonso, 1979).

3. In Cancer Research

Ethyl 5-bromo-1H-pyrazole-3-carboxylate derivatives have been found to inhibit the growth of A549 lung cancer cells. This inhibition is primarily attributed to the induction of autophagy (Liang-Wen Zheng et al., 2010).

4. As a Building Block in Organic Chemistry

It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are valuable intermediates for further organic transformations (P. S. Lebedˈ et al., 2012).

5. In Antimicrobial Research

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been identified as a new class of antimicrobial agents, displaying activity against various bacteria and fungi (A. Radwan et al., 2014).

6. In Synthesis of Pyrazole Derivatives

It plays a role in the synthesis of novel oxime-containing pyrazole derivatives and in the discovery of regulators for apoptosis and autophagy in cancer cells (Liang-Wen Zheng et al., 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWIBLHEPZYWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719104
Record name Ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-1H-pyrazole-3-carboxylate

CAS RN

1392208-46-6
Record name Ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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